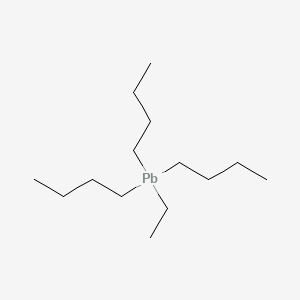![molecular formula C17H36O2Sn B14498808 11-[Butyl(dimethyl)stannyl]undecanoic acid CAS No. 65372-64-7](/img/structure/B14498808.png)
11-[Butyl(dimethyl)stannyl]undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[Butyl(dimethyl)stannyl]undecanoic acid is a compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to carbon atoms. Organotin compounds have a wide range of applications, including use as stabilizers in PVC, catalysts in organic synthesis, and biocides. The specific structure of this compound includes a tin atom bonded to a butyl group and two methyl groups, as well as an undecanoic acid moiety.
Preparation Methods
The synthesis of 11-[Butyl(dimethyl)stannyl]undecanoic acid typically involves the reaction of undecanoic acid with a butyl(dimethyl)tin reagent. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Undecanoic acid and butyl(dimethyl)tin reagent.
Reaction Conditions: The reaction is carried out in a solvent like toluene, with a catalyst to promote the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Chemical Reactions Analysis
11-[Butyl(dimethyl)stannyl]undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin moiety to different oxidation states.
Substitution: The butyl and methyl groups attached to the tin atom can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-[Butyl(dimethyl)stannyl]undecanoic acid has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological molecules.
Industry: Utilized as a catalyst in various industrial processes, including polymerization and the production of fine chemicals.
Mechanism of Action
The mechanism of action of 11-[Butyl(dimethyl)stannyl]undecanoic acid involves its interaction with biological molecules. The tin atom can form bonds with various functional groups in proteins and enzymes, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, such as membrane assembly and lipid metabolism. The compound’s ability to generate reactive oxygen species (ROS) can also contribute to its biological effects by causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
11-[Butyl(dimethyl)stannyl]undecanoic acid can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in organic synthesis as a source of methyl groups.
Compared to these compounds, this compound is unique due to its specific structure, which includes an undecanoic acid moiety. This structure may confer distinct chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
65372-64-7 |
|---|---|
Molecular Formula |
C17H36O2Sn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
11-[butyl(dimethyl)stannyl]undecanoic acid |
InChI |
InChI=1S/C11H21O2.C4H9.2CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-4-2;;;/h1-10H2,(H,12,13);1,3-4H2,2H3;2*1H3; |
InChI Key |
DSXBQUGHMIVXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](C)(C)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


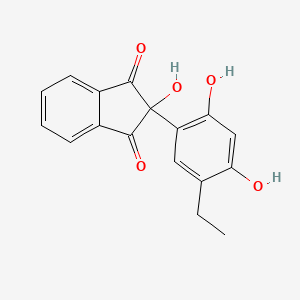
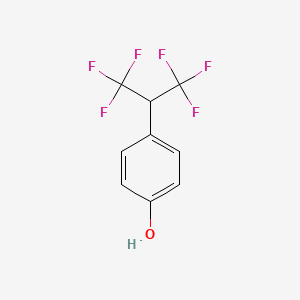

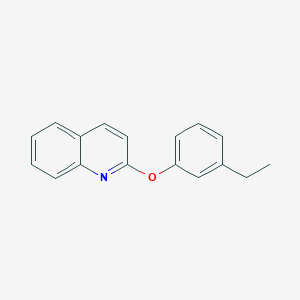

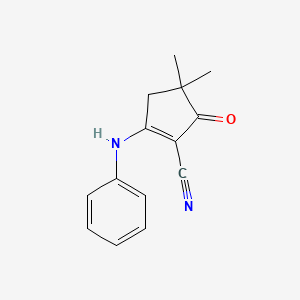

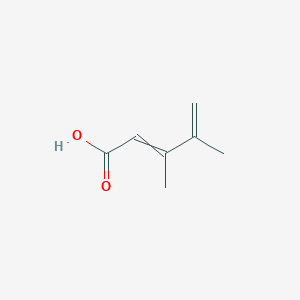
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
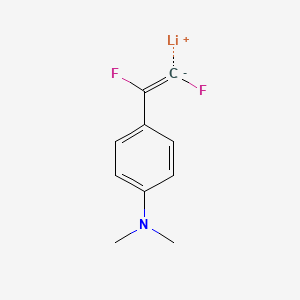
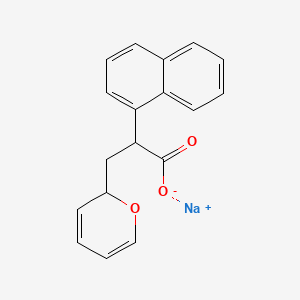
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
